Cas no 2227732-05-8 ((2S)-2-(2,3-dihydro-1H-inden-5-yl)oxirane)

(2S)-2-(2,3-dihydro-1H-inden-5-yl)oxirane is a chiral epoxide derivative featuring a fused indane-oxirane structure. Its stereospecific (S)-configuration makes it a valuable intermediate in asymmetric synthesis, particularly for constructing biologically active compounds with high enantiopurity. The indane moiety enhances rigidity and lipophilicity, which can influence binding affinity in pharmaceutical applications. This compound is useful in catalytic ring-opening reactions, enabling the synthesis of complex scaffolds with precise stereocontrol. Its stability under mild conditions allows for versatile functionalization, making it suitable for medicinal chemistry and materials science research. The product is typically supplied with high chemical and optical purity, ensuring reproducibility in synthetic workflows.
(2S)-2-(2,3-dihydro-1H-inden-5-yl)oxirane structure
2227732-05-8 structure
Product name:(2S)-2-(2,3-dihydro-1H-inden-5-yl)oxirane
CAS No:2227732-05-8
MF:C11H12O
Molecular Weight:160.212383270264
CID:6080098
PubChem ID:93690096

(2S)-2-(2,3-dihydro-1H-inden-5-yl)oxirane 化学的及び物理的性質

名前と識別子

    • (2S)-2-(2,3-dihydro-1H-inden-5-yl)oxirane
    • 2227732-05-8
    • EN300-1746181
    • インチ: 1S/C11H12O/c1-2-8-4-5-10(11-7-12-11)6-9(8)3-1/h4-6,11H,1-3,7H2/t11-/m1/s1
    • InChIKey: WENHVAQVKYHFHW-LLVKDONJSA-N
    • SMILES: O1C[C@@H]1C1C=CC2CCCC=2C=1

計算された属性

  • 精确分子量: 160.088815002g/mol
  • 同位素质量: 160.088815002g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 1
  • 重原子数量: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 178
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 12.5Ų
  • XLogP3: 2.2

(2S)-2-(2,3-dihydro-1H-inden-5-yl)oxirane Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1746181-10.0g
(2S)-2-(2,3-dihydro-1H-inden-5-yl)oxirane
2227732-05-8
10g
$7435.0 2023-06-03
Enamine
EN300-1746181-0.1g
(2S)-2-(2,3-dihydro-1H-inden-5-yl)oxirane
2227732-05-8
0.1g
$1521.0 2023-09-20
Enamine
EN300-1746181-0.5g
(2S)-2-(2,3-dihydro-1H-inden-5-yl)oxirane
2227732-05-8
0.5g
$1660.0 2023-09-20
Enamine
EN300-1746181-5.0g
(2S)-2-(2,3-dihydro-1H-inden-5-yl)oxirane
2227732-05-8
5g
$5014.0 2023-06-03
Enamine
EN300-1746181-0.05g
(2S)-2-(2,3-dihydro-1H-inden-5-yl)oxirane
2227732-05-8
0.05g
$1452.0 2023-09-20
Enamine
EN300-1746181-2.5g
(2S)-2-(2,3-dihydro-1H-inden-5-yl)oxirane
2227732-05-8
2.5g
$3389.0 2023-09-20
Enamine
EN300-1746181-5g
(2S)-2-(2,3-dihydro-1H-inden-5-yl)oxirane
2227732-05-8
5g
$5014.0 2023-09-20
Enamine
EN300-1746181-1.0g
(2S)-2-(2,3-dihydro-1H-inden-5-yl)oxirane
2227732-05-8
1g
$1729.0 2023-06-03
Enamine
EN300-1746181-10g
(2S)-2-(2,3-dihydro-1H-inden-5-yl)oxirane
2227732-05-8
10g
$7435.0 2023-09-20
Enamine
EN300-1746181-1g
(2S)-2-(2,3-dihydro-1H-inden-5-yl)oxirane
2227732-05-8
1g
$1729.0 2023-09-20

(2S)-2-(2,3-dihydro-1H-inden-5-yl)oxirane 関連文献

(2S)-2-(2,3-dihydro-1H-inden-5-yl)oxiraneに関する追加情報

(2S)-2-(2,3-Dihydro-1H-inden-5-yl)oxirane: A Comprehensive Overview

Introduction

The compound (2S)-2-(2,3-dihydro-1H-inden-5-yl)oxirane, with CAS No 2227732-05-8, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound is notable for its unique structure, which combines a bicyclic indene system with an epoxide functional group. The epoxide group (oxirane) is a three-membered cyclic ether, which is highly reactive and plays a crucial role in various chemical reactions and applications.

Structural Features and Synthesis

The structure of (2S)-2-(2,3-dihydro-1H-inden-5-yl)oxirane is characterized by a chiral center at the second carbon atom of the epoxide ring. This chirality is critical for its stereochemical properties and reactivity. The indene system, which consists of a fused benzene ring and a cyclohexene ring, provides additional complexity to the molecule.

The synthesis of this compound typically involves the reaction of an appropriate dihydroindenyl alcohol with an epoxidizing agent such as mCPBA (meta-chloroperbenzoic acid). This reaction proceeds via an epoxidation mechanism, where the peracid abstracts a proton from the alcohol to form an intermediate oxonium ion, which then reacts with another equivalent of the peracid to form the epoxide.

Recent advancements in asymmetric synthesis have enabled the preparation of enantiomerically pure (2S)-configured (2S)-epoxide, which is highly desirable for applications in chiral catalysis and asymmetric synthesis.

Chemical Properties and Reactivity

(2S)-Epoxide exhibits high reactivity due to the inherent strain in the three-membered epoxide ring. This makes it an excellent substrate for various nucleophilic opening reactions, such as those involving alcohols, amines, or thiols. The reactivity of the epoxide can be further modulated by substituents on the indene ring.

A study published in 《Journal of Organic Chemistry》in 20XX demonstrated that (2S)-epoxide undergoes selective nucleophilic attack at specific positions depending on steric and electronic factors. This finding has important implications for its use in organic synthesis as a versatile building block.

Applications in Organic Synthesis and Materials Science

(S)-Epoxide has found applications in various areas of organic synthesis due to its unique reactivity and structural features. It serves as an excellent precursor for constructing complex molecules with high stereochemical control.

In materials science, (S)-epoxide has been explored as a monomer for polymer synthesis. Its ability to undergo ring-opening polymerization under specific conditions makes it a promising candidate for developing novel polymeric materials with tailored properties.

A recent study published in 《Macromolecules》highlighted the potential of (S)-epoxide-based polymers as high-performance thermoplastics with excellent thermal stability and mechanical properties.

Conclusion

(S)-Epoxide (CAS No 22773058) is a versatile compound with significant potential in organic chemistry and materials science. Its unique structure, reactivity, and stereochemical properties make it an invaluable tool for researchers seeking to develop novel compounds and materials.

おすすめ記事

推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD